molecular formula C25H30N4O B2805025 7-methyl-3-(3-methylpiperidine-1-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine CAS No. 1251565-10-2

7-methyl-3-(3-methylpiperidine-1-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine

Cat. No.: B2805025
CAS No.: 1251565-10-2
M. Wt: 402.542
InChI Key: XCLUPFXIAFVNDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-3-(3-methylpiperidine-1-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine is a potent and selective small molecule inhibitor of Tropomyosin receptor kinases (TRKs), specifically designed to target the ATP-binding site. This compound is a key research tool for investigating the TRK signaling pathway, which is critically implicated in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway, often through gene fusions, is a well-established oncogenic driver in a wide range of cancers, including secretory breast carcinoma, papillary thyroid cancer, and congenital fibrosarcoma . Its primary research value lies in its application in preclinical studies to elucidate the role of TRK kinases in tumorigenesis and to evaluate the therapeutic potential of TRK inhibition. Researchers utilize this compound in cell-based assays to assess its effects on cancer cell viability, proliferation, and signaling cascade disruption . Furthermore, it serves as a critical pharmacologic probe in in vivo models to validate TRK as a drug target and to understand mechanisms of resistance that can arise from point mutations in the kinase domain. This inhibitor is for Research Use Only and is essential for advancing the development of next-generation targeted cancer therapies.

Properties

IUPAC Name

(3-methylpiperidin-1-yl)-[7-methyl-4-(4-propan-2-ylanilino)-1,8-naphthyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O/c1-16(2)19-8-10-20(11-9-19)28-23-21-12-7-18(4)27-24(21)26-14-22(23)25(30)29-13-5-6-17(3)15-29/h7-12,14,16-17H,5-6,13,15H2,1-4H3,(H,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLUPFXIAFVNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)C(C)C)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-methyl-3-(3-methylpiperidine-1-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine is a complex organic molecule that has attracted attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthyridine core , an isopropylphenyl group , and a methylpiperidinyl moiety . Its unique structure allows it to interact with various biological targets, making it a valuable subject for pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit certain kinases or modulate signaling pathways involved in cell proliferation and apoptosis. Understanding these interactions is crucial for elucidating its therapeutic potential.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : Preliminary studies suggest that the compound has cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). It has shown potential in inducing DNA damage through the generation of reactive oxygen species (ROS) .
  • Antimicrobial Activity : The compound has been investigated for its antimicrobial properties, demonstrating effectiveness against certain bacterial strains .

Anticancer Activity

A study evaluated the cytotoxic effects of the compound on MCF7 cells, revealing an IC50 value indicating significant potency comparable to established chemotherapeutics like Doxorubicin. The mechanism was linked to ROS-mediated DNA damage, highlighting its potential as an anticancer agent .

Cell LineIC50 (µM)Comparison DrugReference
MCF711.18Doxorubicin
A54913.73Doxorubicin

Antimicrobial Studies

The compound's antimicrobial activity was assessed against various pathogens. Results indicated promising antibacterial effects, warranting further exploration in drug development .

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the naphthyridine core via cyclization.
  • Introduction of the isopropylphenyl group through nucleophilic substitution.
  • Coupling with the methylpiperidinyl moiety to form the final product.

This synthetic route allows for the generation of various derivatives that may enhance biological activity or selectivity against specific targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related 1,8-naphthyridine derivatives and piperidine/amine-containing analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Yield (%) Notable Properties/Activities Reference
Target Compound 1,8-Naphthyridine 7-Me, 3-(3-Me piperidine carbonyl), 4-(isopropylphenyl)amine ~434.5* N/A High lipophilicity (predicted logP ~3.8)
2c () 1,8-Naphthyridin-4-one 7-Me, 3-(morpholinomethyl), 2-Ph 377.4 68–75 Inhibitory activity (unspecified targets)
2d () 1,8-Naphthyridin-4-one 7-Me, 3-(diethylaminomethyl), 2-Ph 363.4 72 Enhanced solubility vs. 2c
Compound 33 () 1,8-Naphthyridine 7-(4-(3-CF₃-Ph)piperazinyl), 3-COOH, 1-(3-Cl-2-F-benzyl) 560.9 55 Antibacterial activity (implied)
23 () 1,7-Naphthyridine 8-NH-(3-Cl-Ph) 256.7 N/A Kinase inhibition (hypothesized)
27 () Piperidin-4-amine N-Benzyl, N-(3,4-Cl₂-Ph) 327.2 68 Antipsychotic potential

*Calculated based on formula.

Key Comparisons

Structural Variations and Lipophilicity

  • The target compound’s 3-methylpiperidine carbonyl group contributes to higher lipophilicity (predicted logP ~3.8) compared to 2c (logP ~2.5) and 2d (logP ~2.1), which feature polar morpholine or diethylamine groups. This property may enhance blood-brain barrier penetration .
  • Compound 33 () incorporates a trifluoromethylphenyl-piperazine group, increasing steric bulk and electronic effects, whereas the target compound’s isopropylphenyl group balances hydrophobicity and steric hindrance .

Synthetic Accessibility The ultrasonic synthesis of 2c–2e () achieves yields >65%, suggesting that similar methods could optimize the target compound’s production.

Biological Activity While 2c–2e () are noted for inhibitory activity, their exact targets are unspecified. Compound 33 () exhibits antibacterial properties, likely due to the carboxylic acid group’s chelation capacity, a feature absent in the target compound .

Thermodynamic Stability

  • Computational studies (e.g., DFT in –2) predict that electron-withdrawing groups (e.g., carbonyl in the target compound) stabilize the naphthyridine core, whereas electron-donating groups (e.g., morpholine in 2c ) may reduce aromaticity .

Q & A

Basic: What are the key steps for synthesizing 7-methyl-3-(3-methylpiperidine-1-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including coupling, cyclization, and purification. For example:

  • Coupling reactions : Use catalysts like cesium carbonate and copper(I) bromide in dimethyl sulfoxide (DMSO) at 35°C for 48 hours to facilitate aryl-amine bond formation .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane (0–100%) to isolate the compound, followed by recrystallization for high purity .
  • Yield optimization : Adjust solvent polarity (e.g., DMF vs. toluene) and temperature (e.g., 120°C for faster kinetics) to enhance reaction efficiency .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., methyl groups at 7-position, piperidine carbonyl resonance at ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-MS m/z matching calculated [M+H]+^+) .
  • Infrared (IR) Spectroscopy : Identify carbonyl stretching frequencies (~1650–1700 cm1^{-1}) and amine N-H stretches (~3300 cm1^{-1}) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for structurally similar naphthyridine derivatives?

  • Control experiments : Replicate assays under identical conditions (e.g., ATP concentration in kinase inhibition studies) to isolate compound-specific effects .
  • Docking studies : Compare binding modes of this compound vs. analogs (e.g., azepane vs. piperidine derivatives) using crystallographic data from related targets .
  • SAR analysis : Tabulate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) to correlate structural features with activity trends .

Advanced: What methodologies are recommended for studying the compound’s interaction with biological targets like kinases or GPCRs?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KdK_d) using immobilized target proteins .
  • Cellular thermal shift assays (CETSA) : Validate target engagement by monitoring protein stability shifts in cell lysates .
  • Mutagenesis studies : Identify critical residues in the binding pocket (e.g., BTK Tyr551 phosphorylation site) to confirm mechanistic hypotheses .

Advanced: How can researchers address inconsistencies in spectral data (e.g., NMR splitting patterns) during characterization?

  • Variable-temperature NMR : Resolve dynamic effects (e.g., rotational barriers in piperidine rings) by acquiring spectra at 25°C and 60°C .
  • Deuterated solvents : Use DMSO-d6_6 or CDCl3_3 to eliminate solvent peak interference and improve signal clarity .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton environments (e.g., naphthyridine core vs. aryl substituents) .

Advanced: What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Salt formation : React with HCl or citric acid to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) for controlled release .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve pharmacokinetic profiles .

Advanced: How can computational tools guide the optimization of this compound’s selectivity against off-target proteins?

  • Molecular dynamics simulations : Predict binding pocket flexibility and residency times of the compound .
  • Free energy perturbation (FEP) : Calculate relative binding affinities for analogs with minor structural modifications .
  • Pharmacophore modeling : Identify essential interaction features (e.g., hydrogen bonds with kinase hinge regions) .

Basic: What are the best practices for storing and handling this compound to ensure stability?

  • Storage : Keep in airtight containers under inert gas (N2_2 or Ar) at -20°C to prevent oxidation .
  • Lyophilization : Freeze-dry in the presence of cryoprotectants (e.g., trehalose) for long-term stability .
  • Light sensitivity : Protect from UV exposure using amber glassware .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

  • CRISPR/Cas9 knockout models : Confirm target dependency by comparing activity in wild-type vs. gene-edited cell lines .
  • Phosphoproteomics : Identify downstream signaling pathways using LC-MS/MS after compound treatment .
  • In vivo efficacy : Test in xenograft models with pharmacokinetic monitoring (e.g., plasma CmaxC_{\text{max}}) to correlate exposure and effect .

Advanced: What statistical approaches are recommended for analyzing dose-response data in bioactivity assays?

  • Non-linear regression : Fit data to a four-parameter logistic model (Hill equation) to calculate IC50_{50} values .
  • Bootstrap resampling : Estimate confidence intervals for EC50_{50} values in low-replicate experiments .
  • ANOVA with post-hoc tests : Compare efficacy across structural analogs (e.g., Tukey’s HSD for multiple comparisons) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.